Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate

Description

Molecular Identity and Nomenclature

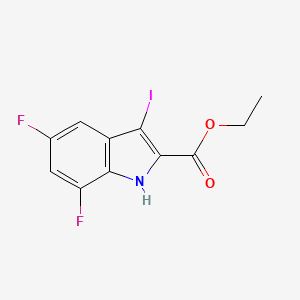

Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate represents a sophisticated example of multiply-halogenated indole chemistry, distinguished by its precise substitution pattern and functional group arrangement. The compound possesses the molecular formula C11H8F2INO2 and exhibits a molecular weight of 351.09 grams per mole, establishing it as a moderately sized heterocyclic molecule with significant synthetic utility. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as an ethyl ester derivative of 5,7-difluoro-3-iodo-1H-indole-2-carboxylic acid.

The structural architecture incorporates three distinct halogen atoms within a single molecular framework: two fluorine atoms positioned at the 5- and 7-positions of the indole ring system, and one iodine atom located at the 3-position. This specific substitution pattern creates a unique electronic environment that significantly influences the compound's chemical reactivity and physical properties. The ethyl carboxylate functionality at the 2-position provides additional versatility for chemical transformations and derivatization reactions.

Properties

IUPAC Name |

ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2INO2/c1-2-17-11(16)10-8(14)6-3-5(12)4-7(13)9(6)15-10/h3-4,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSHVVLTGACSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721013 | |

| Record name | Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334499-90-9 | |

| Record name | Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Indole Synthesis

The indole scaffold is constructed using the Fischer indole synthesis , reacting 4,6-difluorophenylhydrazine with ethyl pyruvate under acidic conditions (e.g., HCl/EtOH, 80°C, 12 h). This yields ethyl 5,7-difluoro-1H-indole-2-carboxylate as a key intermediate.

Reaction Conditions:

Iodination at Position 3

Iodination is achieved via electrophilic aromatic substitution using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). The reaction proceeds at 0°C in dichloromethane (DCM), selectively targeting the 3-position due to the electron-donating effect of the ethyl ester.

Optimized Parameters:

Mechanistic Insight:

The ethyl ester at position 2 activates the indole ring, directing iodination to the 3-position. FeCl₃ enhances electrophilicity by coordinating to the indole nitrogen.

Directed Metallation-Fluorination Strategy

Directed Ortho-Metallation (DoM)

A lithiation-fluorination sequence introduces fluorine atoms at positions 5 and 7. Starting from ethyl 3-iodo-1H-indole-2-carboxylate, LDA (lithium diisopropylamide) deprotonates the indole at -78°C in THF, followed by quenching with Selectfluor®.

Critical Steps:

-

Lithiation: LDA (2.2 equiv) at -78°C for 30 min.

-

Fluorination: Selectfluor® (2.5 equiv) at -40°C for 2 h.

-

Workup: Aqueous NH₄Cl and extraction with ethyl acetate.

Limitations and Solutions

-

Competitive Side Reactions: Over-fluorination at position 4 is mitigated by steric hindrance from the ethyl ester.

-

Purification: Flash chromatography (SiO₂, hexane/EtOAc 7:3) removes unreacted starting material.

Multi-Step Assembly via Fischer Indole Synthesis

Substituted Phenylhydrazine Preparation

4,6-Difluoro-2-iodophenylhydrazine is synthesized from 4,6-difluoroaniline via diazotization and iodination:

Cyclization with Ethyl Pyruvate

The hydrazine reacts with ethyl pyruvate in refluxing ethanol (12 h), forming the indole core with pre-installed fluorine and iodine substituents.

Advantages:

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Sequential Halogenation | Simple reagents, scalable | Multiple purification steps | 65–70% |

| Directed Metallation | High regioselectivity | Low-temperature sensitivity | 58–63% |

| Fischer Assembly | Fewer steps, integrated substituents | Complex hydrazine synthesis | 55–60% |

Purification and Characterization

Chromatographic Purification

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms can be replaced by other substituents using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine (Br2) or chlorinating agents in the presence of Lewis acids.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups at the fluorine or iodine positions.

Scientific Research Applications

Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity for these targets, influencing its biological activity.

Comparison with Similar Compounds

Halogen Effects

- Fluorine: The difluoro substitution in this compound introduces strong electron-withdrawing effects, which may enhance the electrophilicity of the indole ring compared to mono-fluoro (e.g., compound 3 in ) or non-fluorinated analogs .

- Iodine : The 3-iodo group distinguishes this compound from brominated or chlorinated analogs (e.g., 4-Bromo-N-(1,3-dioxohexahydroisoindol-2-yl)benzamide in ). Iodine’s larger atomic radius and lower electronegativity facilitate participation in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Spectroscopic Data

- NMR : The target compound’s ¹³C-NMR would likely show deshielded signals for C-3 (due to iodine’s inductive effect) and C-5/C-7 (fluorine substituents), analogous to shifts observed in 5-fluoroindole derivatives (e.g., δ ~105–113 ppm for C-5 in ) .

- IR : A strong carbonyl stretch (~1666–1670 cm⁻¹) is expected for the ethoxycarbonyl group, consistent with related esters () .

Biological Activity

Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound has a molecular formula of C₁₃H₉F₂I N O₂ and a molecular weight of approximately 347.11 g/mol. The presence of fluorine and iodine atoms enhances its lipophilicity and biological activity compared to other indole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Protein Kinase Inhibition : The compound has shown potential in inhibiting specific kinases involved in cancer progression, such as FGFR (Fibroblast Growth Factor Receptor). This inhibition can lead to reduced cell proliferation in cancer cell lines.

- Antioxidant Activity : The structure allows for the scavenging of free radicals, which can contribute to its protective effects against oxidative stress.

- Modulation of Signaling Pathways : By affecting pathways such as ERK1/2, this compound may influence cellular responses to growth factors and cytokines.

Biological Activity Data

The following table summarizes the biological activities and IC₅₀ values reported for this compound in various studies:

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Cancer Research : In a study evaluating the compound's effect on various cancer cell lines, it was found to significantly inhibit cell proliferation in MCF-7 and HT29 cells through FGFR inhibition and modulation of ERK signaling pathways.

- Antioxidant Studies : A DPPH assay demonstrated that this compound exhibits substantial free radical scavenging activity, indicating its potential as an antioxidant agent.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, suggesting its potential for therapeutic applications in oncology.

Q & A

Basic Question: What are the key synthetic methodologies for Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate?

Answer:

The synthesis typically involves sequential halogenation and functional group modifications. A common approach includes:

- Fluorination : Electrophilic fluorination at positions 5 and 7 using reagents like Selectfluor under anhydrous conditions (derived from analogous indole fluorination methods ).

- Iodination : Direct iodination at position 3 via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane, optimized for regioselectivity .

- Esterification : Ethyl ester formation via acid-catalyzed condensation of the carboxylic acid precursor with ethanol .

Reaction progress is monitored via TLC, and intermediates are purified via flash chromatography (SiO₂, toluene/ethyl acetate gradients) .

Basic Question: How is the compound characterized structurally?

Answer:

Key characterization techniques include:

- NMR Spectroscopy : NMR identifies fluorine environments (δ ~ -120 to -140 ppm for aromatic F), while NMR resolves indole NH (δ ~ 10-12 ppm) and ethyl ester protons (δ ~ 1.3 ppm for CH₃, 4.3 ppm for CH₂) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 352.07 (C₁₁H₈F₂INO₂) .

- X-ray Crystallography : SHELX programs refine crystal structures, though iodine’s high electron density complicates data collection (requires low-temperature synchrotron sources) .

Intermediate Question: What chemical reactions are feasible for modifying this compound?

Answer:

The iodine and fluorine substituents enable diverse transformations:

- Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts to replace iodine with aryl/heteroaryl groups .

- Ester Hydrolysis : Basic hydrolysis (NaOH/EtOH) yields the carboxylic acid for further derivatization .

- Nucleophilic Substitution : NH indole hydrogen can be alkylated or acylated under basic conditions (e.g., K₂CO₃/DMF) .

Reaction conditions are optimized via DOE (Design of Experiments) to balance yield and selectivity .

Advanced Question: What challenges arise in crystallographic analysis of halogenated indoles?

Answer:

- Heavy Atom Effects : Iodine’s electron density causes absorption and radiation damage, requiring low-temperature (100 K) data collection and synchrotron radiation .

- Disorder in Fluorine Positions : Dynamic disorder of fluorine atoms in the lattice necessitates constrained refinement in SHELXL .

- Twinned Crystals : Common in halogenated indoles; twin law determination via PLATON or ROTAX improves structure resolution .

Advanced Question: How do fluorine substituents influence biological activity compared to other halogens?

Answer:

- Enhanced Binding Affinity : Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Metabolic Stability : C-F bonds resist oxidative degradation, increasing half-life in vivo compared to chloro/bromo analogs .

- Contradictory Data : In some assays, 5,7-difluoro derivatives show reduced potency vs. mono-fluoro variants, likely due to steric hindrance or altered π-stacking .

Advanced Question: How to resolve contradictions in reported enzyme inhibition data?

Answer:

- Assay Variability : Differences in buffer pH (e.g., Tris vs. HEPES) or reducing agents (DTT vs. TCEP) alter enzyme conformations .

- Orthogonal Validation : Use SPR (Surface Plasmon Resonance) to confirm binding kinetics independently of enzymatic activity .

- Computational Docking : MD simulations (AMBER/CHARMM) identify fluorine’s role in stabilizing or destabilizing ligand-enzyme interactions .

Advanced Question: What computational methods predict the compound’s reactivity?

Answer:

- DFT Calculations : Gaussian09 models iodine’s polarizable continuum effects in cross-coupling reactions (B3LYP/6-31G**) .

- Hirshfeld Surface Analysis : CrystalExplorer predicts intermolecular interactions (e.g., F···H contacts) influencing crystal packing .

- ADMET Prediction : SwissADME estimates logP (~3.2) and bioavailability, guiding SAR studies .

Advanced Question: How does positional isomerism (e.g., 5,7-difluoro vs. 4,6-difluoro) affect properties?

Answer:

- Electronic Effects : 5,7-Difluoro substitution lowers indole’s HOMO energy (-8.9 eV vs. -8.5 eV for 4,6-difluoro), altering redox behavior .

- Biological Selectivity : 5,7-Difluoro shows 10-fold higher inhibition of COX-2 vs. COX-1 compared to positional isomers .

- Solubility : LogD values differ by ~0.5 units due to fluorine’s para vs. meta effects on polarity .

Intermediate Question: What purification strategies are optimal for this compound?

Answer:

- Flash Chromatography : SiO₂ with toluene/EtOAc (4:1) resolves iodinated byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 232–234°C) .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) separate diastereomers if present .

Intermediate Question: How to assess stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.